molecular formula C15H12N6O3S2 B2645979 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 1904310-96-8

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B2645979
CAS No.: 1904310-96-8
M. Wt: 388.42
InChI Key: QGFBYABAEWWFGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a heterocyclic sulfonamide derivative featuring a benzo[d][1,2,3]triazin-4-one core linked via an ethyl group to a benzo[c][1,2,5]thiadiazole sulfonamide moiety. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and cyclization, as seen in analogous compounds (e.g., triazole derivatives in ). The compound’s structural complexity arises from the fusion of two heterocyclic systems: the triazinone ring, known for tautomerism and electrophilic reactivity, and the thiadiazole sulfonamide group, which often enhances bioactivity and solubility.

Properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O3S2/c22-15-10-4-1-2-5-11(10)17-20-21(15)9-8-16-26(23,24)13-7-3-6-12-14(13)19-25-18-12/h1-7,16H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFBYABAEWWFGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNS(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzo[c][1,2,5]thiadiazole moiety and a 4-oxobenzo[d][1,2,3]triazin core. Its molecular formula is C17H16N4O3SC_{17}H_{16}N_4O_3S, with a molecular weight of approximately 360.40 g/mol. The sulfonamide group contributes to its biological activity, particularly in antimicrobial and anticancer contexts.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the 4-oxobenzo[d][1,2,3]triazin scaffold. For instance, derivatives with similar structures have shown significant antibacterial activity against various strains of bacteria. The mechanism often involves the inhibition of bacterial enzymes critical for cell wall synthesis or metabolic pathways.

CompoundTarget BacteriaMIC (µg/mL)Reference
Compound AStaphylococcus aureus0.5
Compound BEscherichia coli1.0

Anticancer Activity

The compound has been evaluated for its anticancer potential in vitro against several cancer cell lines. Studies indicate that it may induce apoptosis through the activation of caspases and modulation of cell cycle progression.

Cell LineIC50 (µM)Mechanism of ActionReference
A549 (Lung)12.5Apoptosis induction
MCF-7 (Breast)8.0Cell cycle arrest at G2/M phase

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folate biosynthesis in bacteria.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.
  • Molecular Interactions : Molecular docking studies suggest that the compound can bind effectively to target proteins involved in cancer progression and microbial resistance.

Study on Anticancer Effects

In a study published in Bioorganic Chemistry, researchers synthesized various derivatives of the compound and tested their effects on human breast cancer cells (MCF-7). The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin.

Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of this compound against multidrug-resistant strains of E. coli. The results demonstrated that it outperformed traditional antibiotics in terms of MIC values.

Comparison with Similar Compounds

Compound 5j (N-(l,d-Benzyl)-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)benzenesulfonamide)

  • Structure : Shares the 4-oxobenzo[1,2,3]triazin-3(4H)-yl group but replaces the ethyl-thiadiazole sulfonamide with a benzyl-benzenesulfonamide.
  • Properties : Exhibits a high melting point (>300°C) and α-glucosidase inhibitory activity (IC₅₀ = 12.3 µM). The benzyl group may enhance hydrophobic interactions in enzyme binding, whereas the thiadiazole in the target compound could improve π-stacking or hydrogen bonding.

Triazole-Thiones (Compounds 7–9 in )

  • Structure: Feature a 1,2,4-triazole-3-thione core instead of triazinone. These compounds exist in thione tautomeric forms, confirmed by IR (νC=S at 1247–1255 cm⁻¹) and absence of νS-H bands.

Sulfonamide Derivatives with Thiadiazole Systems

Asymmetrical Azines (Compounds 7a–c in )

  • Structure : Contain 1,3,4-thiadiazole sulfonamide linked to benzylidene hydrazine groups (e.g., 4-methoxybenzylidene in 7a).

Antimicrobial Triazole-Thiadiazoles ()

  • Structure: Include 1,2,4-triazole and 1,3,4-thiadiazole units but lack the triazinone group.
  • Bioactivity: While specific data for the target compound are unavailable, the antimicrobial activity of these analogues (e.g., MIC values against E. coli) suggests that the thiadiazole sulfonamide moiety contributes to membrane penetration. The triazinone in the target compound may offer additional hydrogen-bonding sites for target engagement.

Physicochemical Profiling

Property Target Compound Compound 5j Triazole-Thiones
Molecular Weight ~430 g/mol (estimated) 452 g/mol 350–400 g/mol
Melting Point Not reported >300°C 180–220°C
Key Functional Groups Triazinone, thiadiazole Triazinone, benzenesulfonamide Triazole-thione, sulfonyl
Solubility Moderate (polar solvents) Low Variable (ethanol-soluble)

α-Glucosidase Inhibition

  • Compound 5j: IC₅₀ = 12.3 µM, attributed to hydrogen bonding between the triazinone carbonyl and enzyme active sites.
  • Target Compound : The thiadiazole sulfonamide may enhance binding via sulfonamide-oxygen interactions with catalytic residues, though steric hindrance from the ethyl linker could reduce potency compared to 5j.

Antimicrobial Potential

  • Triazole-Thiadiazoles (): Exhibit MICs of 8–32 µg/mL against Gram-positive bacteria. The target compound’s triazinone moiety could broaden activity by targeting bacterial topoisomerases, a mechanism unexplored in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.